methyl 2-[({7-[(2-chlorobenzyl)carbamoyl]-3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-[2-(7-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(7-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE typically involves multi-step organic synthesis. Key steps may include the formation of the quinazolinone core, followed by functionalization with various substituents. Common reagents and conditions used in these reactions include palladium-catalyzed coupling reactions, amide bond formation, and esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(7-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
METHYL 2-[2-(7-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its quinazolinone core, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(7-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: A related compound with a simpler structure, used in organic synthesis and as a precursor for more complex molecules.
Quinazolinone derivatives: A class of compounds with similar core structures, known for their diverse biological activities and pharmaceutical applications.
Uniqueness
METHYL 2-[2-(7-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C33H27ClN4O6 |
---|---|
Molecular Weight |
611.0 g/mol |
IUPAC Name |
methyl 2-[[2-[7-[(2-chlorophenyl)methylcarbamoyl]-3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C33H27ClN4O6/c1-20-11-14-23(15-12-20)38-31(41)25-16-13-21(30(40)35-18-22-7-3-5-9-26(22)34)17-28(25)37(33(38)43)19-29(39)36-27-10-6-4-8-24(27)32(42)44-2/h3-17H,18-19H2,1-2H3,(H,35,40)(H,36,39) |
InChI Key |
LAQZFEOCAQFREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=CC=CC=C5C(=O)OC |
Origin of Product |
United States |
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